![molecular formula C12H12O3 B14484459 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane CAS No. 64020-47-9](/img/structure/B14484459.png)
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a phenyl group and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with prop-2-yn-1-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or other oxidizing agents can be used.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane exerts its effects involves its ability to act as a photosensitizer. Upon exposure to light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then interact with various molecular targets, leading to a range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is unique due to its dioxolane ring structure combined with a phenyl and prop-2-yn-1-yloxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
64020-47-9 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-phenyl-2-prop-2-ynoxy-1,3-dioxolane |
InChI |
InChI=1S/C12H12O3/c1-2-8-13-12(14-9-10-15-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
InChI-Schlüssel |
GGLMYSCBKCCNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1(OCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
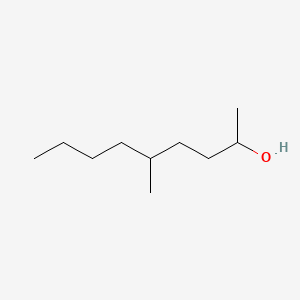
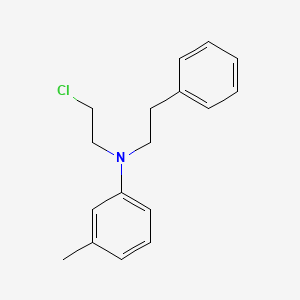
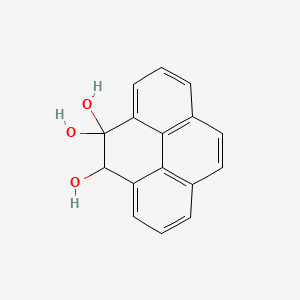
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
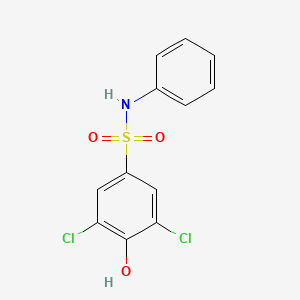
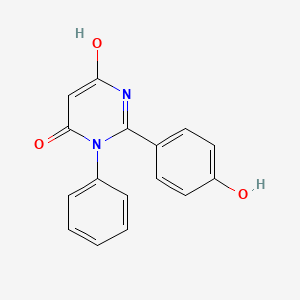
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
